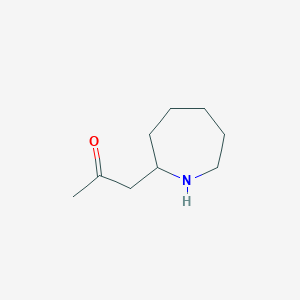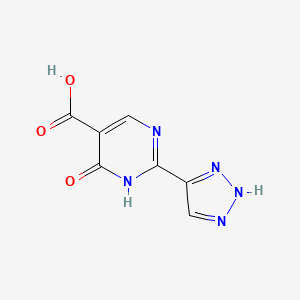
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a hybrid compound that combines the structural features of triazole and pyrimidine. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-neuroinflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This is achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click reaction.”
Pyrimidine Ring Construction: The pyrimidine ring is synthesized via a multi-step process involving the condensation of appropriate precursors.
Coupling of Triazole and Pyrimidine Rings: The final step involves coupling the triazole and pyrimidine rings under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Inhibition of ER Stress: Reduces the expression of endoplasmic reticulum chaperones.
Apoptosis Inhibition: Decreases the levels of apoptosis markers like cleaved caspase-3.
NF-kB Pathway Inhibition: Suppresses the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Comparación Con Compuestos Similares
Similar Compounds
Triazole Derivatives: Compounds like 1,2,3-triazole exhibit similar pharmacological properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil are well-known for their anticancer activity.
Uniqueness
6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its hybrid structure, combining the beneficial properties of both triazole and pyrimidine rings. This dual functionality enhances its pharmacological potential, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C7H5N5O3 |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
6-oxo-2-(2H-triazol-4-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-5(10-6)4-2-9-12-11-4/h1-2H,(H,14,15)(H,8,10,13)(H,9,11,12) |
Clave InChI |
POVGEWBDPSZRRX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=N1)C2=NNN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

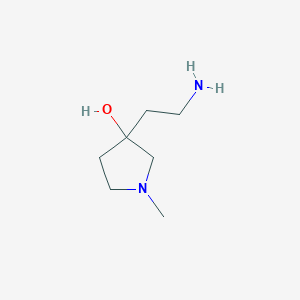



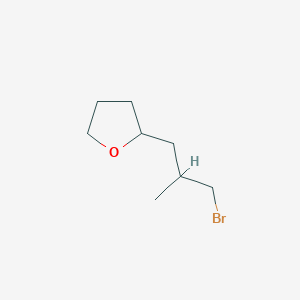
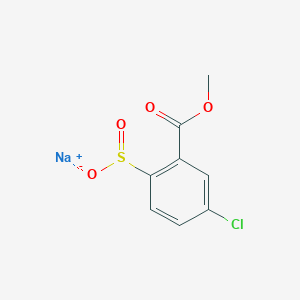
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)

